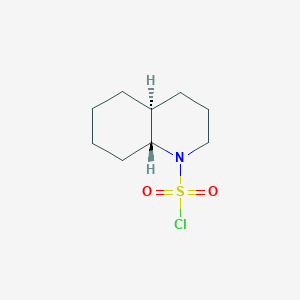

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans

CAS No.:

Cat. No.: VC18088827

Molecular Formula: C9H16ClNO2S

Molecular Weight: 237.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16ClNO2S |

|---|---|

| Molecular Weight | 237.75 g/mol |

| IUPAC Name | (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2/t8-,9+/m0/s1 |

| Standard InChI Key | BNQYEMFKTOEOFX-DTWKUNHWSA-N |

| Isomeric SMILES | C1CC[C@@H]2[C@@H](C1)CCCN2S(=O)(=O)Cl |

| Canonical SMILES | C1CCC2C(C1)CCCN2S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans belongs to the decahydroquinoline family, a class of bicyclic amines with a fused six-membered aromatic ring and a partially saturated bicyclic framework. The trans designation refers to the spatial arrangement of hydrogen atoms at the 4a and 8a positions, which adopt opposite configurations relative to the bridgehead carbons . The sulfonyl chloride group (-SOCl) at position 1 enhances electrophilicity, making the compound a versatile intermediate for nucleophilic substitution reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.75 g/mol |

| IUPAC Name | (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride |

| Canonical SMILES | C1CCC2C(C1)CCCN2S(=O)(=O)Cl |

| Isomeric SMILES | C1CC[C@@H]2C@@HCCCN2S(=O)(=O)Cl |

| InChIKey | BNQYEMFKTOEOFX-DTWKUNHWSA-N |

The stereochemistry is critical to its reactivity. Computational modeling of the decahydroquinoline scaffold reveals that the trans-configuration minimizes steric hindrance between the bridgehead hydrogens, stabilizing the chair-like conformation of the bicyclic system . This structural rigidity may influence binding interactions in biological systems.

Synthesis Methods

Key Synthetic Pathways

The synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans typically begins with the hydrogenation of quinoline derivatives to yield decahydroquinoline. Subsequent sulfonation introduces the sulfonyl chloride group. A representative route involves:

-

Catalytic Hydrogenation: Quinoline is subjected to hydrogen gas in the presence of a palladium or platinum catalyst under high pressure to produce decahydroquinoline .

-

Sulfonation: Reaction with chlorosulfonic acid (ClSOH) at controlled temperatures yields the sulfonyl chloride derivative. Stereochemical control is achieved through chiral auxiliaries or resolution techniques to isolate the trans-diastereomer.

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrogenation | H, Pd/C, 100 atm, 120°C | 85–90 |

| Sulfonation | ClSOH, 0°C to 25°C, 4 h | 70–75 |

Challenges in synthesis include minimizing racemization during sulfonation and ensuring regioselective functionalization at the 1-position. Advances in asymmetric catalysis may improve enantiomeric excess in future iterations.

| Derivative | Target | Biological Activity |

|---|---|---|

| Sulfonamide-peptide | Protease enzymes | Antiviral, anticancer |

| Covalent kinase adduct | EGFR, BTK kinases | Antiproliferative |

Preliminary studies suggest that the trans-configuration enhances binding affinity to hydrophobic pockets in enzyme active sites compared to cis-analogues.

Related Compounds and Structural Analogues

Decahydroquinoline Derivatives

Structural analogues include:

-

(4aS,8aR)-Decahydroquinoline: The parent amine, used as a precursor in alkaloid synthesis .

-

Decahydroquinoline-sulfonamides: Bioisosteres with improved solubility profiles.

Table 4: Comparative Properties of Analogues

| Compound | Functional Group | Molecular Weight | Key Use |

|---|---|---|---|

| (4aS,8aR)-Decahydroquinoline | -NH | 139.24 g/mol | Alkaloid synthesis |

| Decahydroquinoline-sulfonamide | -SONH | 220.34 g/mol | Enzyme inhibition |

The sulfonyl chloride’s superior leaving-group ability distinguishes it from sulfonamides, enabling irreversible modifications in target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume